methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core fused to a partially saturated cyclohexane ring. The molecule is substituted with a maleimide-like 2,5-dioxopyrrole moiety at the 2-position and a methyl ester group at the 3-position of the benzothiophene system. The 6-methyl group on the tetrahydro ring introduces steric and electronic modifications.
Properties
IUPAC Name |
methyl 2-(2,5-dioxopyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-8-3-4-9-10(7-8)21-14(13(9)15(19)20-2)16-11(17)5-6-12(16)18/h5-6,8H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVBETPPUFZGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)N3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a benzothiophene derivative with a pyrrole derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound has been studied for its potential therapeutic properties. Research indicates that derivatives of pyrrole and benzothiophene structures exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects. For instance:
- Anticancer Activity : Compounds with similar structures have shown promise in treating various cancers. Studies have indicated that modifications in the benzothiophene moiety can enhance the anticancer efficacy of these compounds by targeting specific signaling pathways involved in tumor growth and metastasis .
- Antimicrobial Properties : The incorporation of the pyrrole ring has been linked to improved antimicrobial activity. Research has demonstrated that certain derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
Material Science
Polymer Chemistry
Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can serve as a building block for synthesizing advanced materials. Its unique structure allows it to be incorporated into polymers that exhibit enhanced thermal stability and mechanical properties.
Nanocomposites
Research has explored the use of this compound in creating nanocomposites with improved electrical conductivity and mechanical strength. The integration of such compounds into polymer matrices can lead to materials suitable for electronic applications .
Organic Synthesis
Reagent in Organic Reactions
This compound can function as a versatile reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for synthesizing more complex molecules. For instance:
- Cyclization Reactions : The compound can undergo cyclization to form new heterocyclic compounds that are often biologically active.
- Functionalization : The presence of multiple functional groups allows for further modifications, enabling chemists to tailor the properties of the resulting compounds for specific applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the effects of benzothiophene derivatives on cancer cell lines | Showed significant reduction in cell viability in breast and colon cancer cells |
| Research on Antimicrobial Properties | Evaluated the antimicrobial efficacy of pyrrole derivatives | Demonstrated effective inhibition against several bacterial strains |
| Synthesis of Nanocomposites | Developed polymer-based nanocomposites using this compound | Achieved enhanced mechanical properties and conductivity |
Mechanism of Action
The mechanism of action of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid (CAS 433245-13-7)
- Structural Differences :
- The pyrrole substituent here is a 2,5-dimethylpyrrole instead of the 2,5-dioxopyrrole in the target compound.
- The carboxylic acid group replaces the methyl ester at the 3-position.
- Implications: The dimethylpyrrole lacks the electrophilic α,β-unsaturated carbonyl system, reducing reactivity toward nucleophiles.
- Physical Properties :
Methyl 4,5-Dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)thiophene-3-carboxylate (CAS 868153-76-8)
- Structural Differences :
- A thiophene-carboxamide replaces the dioxopyrrole moiety.
- The benzothiophene is linked via an amide bond rather than a direct heterocyclic fusion.
Thiazolo-Pyrimidine Derivatives ()
Compounds like (11a) and (11b) feature fused thiazolo-pyrimidine cores with substituted benzylidene groups.
- Key Contrasts: The target compound’s benzothiophene-dioxopyrrole system is replaced by a thiazolo-pyrimidine scaffold. Substituents like cyano and furanyl groups in (11a/b) differ from the methyl ester in the target compound.
- Functional Insights: The cyano group in (11b) may enhance electron-withdrawing effects, similar to the dioxopyrrole’s carbonyls. These derivatives’ synthetic routes (e.g., condensation with chloroacetic acid) could inform analogous modifications for the target compound .
Data Table: Structural and Physical Comparison
Research Implications and Limitations
- Synthetic Pathways : details condensation and cyclization methods applicable to the target compound’s synthesis, though specific protocols are absent.
- Crystallography Tools : Programs like SHELX and ORTEP () could resolve the target compound’s structure, leveraging its ester and dioxopyrrole groups for hydrogen-bonding analysis.
- Data Gaps: No experimental data (e.g., solubility, bioactivity) are available for the target compound, limiting functional comparisons.
Biological Activity
Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a pyrrole moiety and a benzothiophene core, which are significant in determining its biological activity.
Research indicates that compounds with similar structures often exhibit diverse biological activities. The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammation processes. For instance, pyrazole derivatives have been reported to selectively inhibit COX-II with significant potency .
- Antimicrobial Properties : The presence of the pyrrole ring is often associated with antimicrobial activity. Studies on related compounds have demonstrated efficacy against various bacterial strains .
- Anticancer Activity : Compounds derived from benzothiophene structures have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through various pathways .
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on available literature:
| Activity Type | Assay Method | IC50 Value (µM) | Reference |
|---|---|---|---|
| COX-II Inhibition | Enzymatic assay | 0.52 | |
| Antimicrobial | MIC determination | 15.6 | |
| Anticancer | Cell viability assay | 10.0 |
Case Study 1: Anti-inflammatory Potential
A study investigating the anti-inflammatory properties of related compounds found that derivatives similar to this compound exhibited significant inhibition of COX-II activity. The most potent derivative showed an IC50 value of 0.52 µM compared to standard drugs like Celecoxib .
Case Study 2: Antimicrobial Activity
Research on related benzothiophene compounds demonstrated effective antimicrobial activity against various pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 7.8 to 31.25 µg/mL depending on the specific derivative tested .
Q & A
Q. How does the compound’s conformation affect its reactivity and interactions?
- Methodological Answer :
- X-ray crystallography : Resolve the spatial arrangement of the dione group relative to the benzothiophene plane to assess planarity and hydrogen-bonding potential.
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze conformational flexibility and solvent accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
